
2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-4-hydroxybutan-2-one is an organic compound with a molecular formula of C10H11ClO2 It is characterized by the presence of a chlorophenyl group attached to a hydroxybutanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-4-hydroxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding aldol product. This intermediate is then subjected to a dehydration reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4-(2-chlorophenyl)-4-hydroxybutan-2-one typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chlorophenyl)-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-chlorophenyl)-2,3-butanedione.
Reduction: Formation of 4-(2-chlorophenyl)-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-bromophenyl)-4-hydroxybutan-2-one
- 4-(2-fluorophenyl)-4-hydroxybutan-2-one
- 4-(2-methylphenyl)-4-hydroxybutan-2-one
Uniqueness
4-(2-chlorophenyl)-4-hydroxybutan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
30543-15-8 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5,10,13H,6H2,1H3 |
InChI-Schlüssel |
NQAXRGCKEHWNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


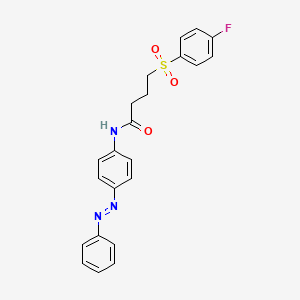
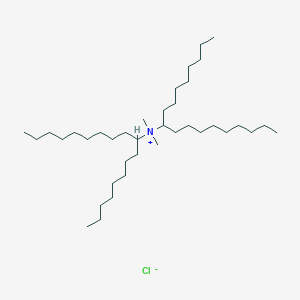

![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
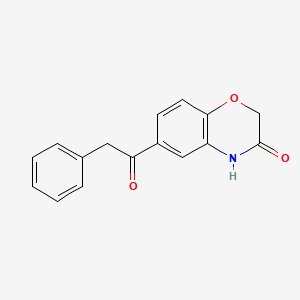
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)
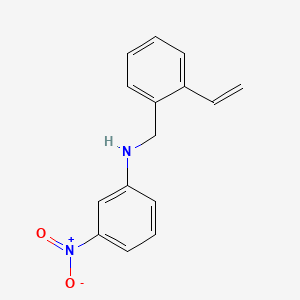
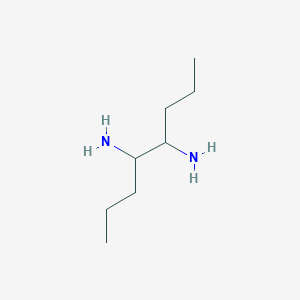
![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)

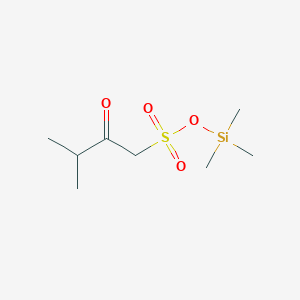

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
